3-(2-furylmethyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furylmethyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a carbazole moiety, and a quinazolinone core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Carbazole Moiety: This step may involve the coupling of the quinazolinone core with a carbazole derivative using palladium-catalyzed cross-coupling reactions.
Attachment of the Furylmethyl Group: The final step could involve the alkylation of the intermediate compound with a furylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The furan ring and carbazole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the furan and carbazole rings.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Quinazolinone derivatives are known for their antimicrobial properties.
Anticancer Activity: The compound may exhibit cytotoxic effects against cancer cell lines.
Medicine
Drug Development: Potential use as a lead compound in the development of new therapeutic agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-furylmethyl)-2-(9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone: Lacks the methyl group on the carbazole moiety.
3-(2-thienylmethyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone: Contains a thienyl group instead of a furyl group.
Uniqueness
Structural Features: The presence of both furan and carbazole moieties in the same molecule.
Biological Activity: Potentially unique biological activities due to the combination of different functional groups.
Properties
Molecular Formula |
C26H21N3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H21N3O2/c1-28-23-11-5-3-8-19(23)21-15-17(12-13-24(21)28)25-27-22-10-4-2-9-20(22)26(30)29(25)16-18-7-6-14-31-18/h2-15,25,27H,16H2,1H3 |
InChI Key |
WWSIGXBJNUAFKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.